molecular formula C21H27N3O3 B5610627 (1R,7S)-N-methyl-3-(3-methylbutyl)-4-oxo-N-(pyridin-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

(1R,7S)-N-methyl-3-(3-methylbutyl)-4-oxo-N-(pyridin-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

Cat. No.: B5610627
M. Wt: 369.5 g/mol
InChI Key: PZNVZXRQLLWTRE-RJPLPAITSA-N
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Description

(1R,7S)-N-methyl-3-(3-methylbutyl)-4-oxo-N-(pyridin-2-ylmethyl)-10-oxa-3-azatricyclo[52101,5]dec-8-ene-6-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7S)-N-methyl-3-(3-methylbutyl)-4-oxo-N-(pyridin-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of functional groups: The methyl, pyridin-2-ylmethyl, and 3-methylbutyl groups are introduced through substitution reactions, using reagents such as methyl iodide, pyridine, and 3-methylbutyl bromide.

    Oxidation and reduction steps: These are necessary to achieve the desired oxidation state of the compound. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(1R,7S)-N-methyl-3-(3-methylbutyl)-4-oxo-N-(pyridin-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often using reagents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methyl iodide, pyridine, 3-methylbutyl bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(1R,7S)-N-methyl-3-(3-methylbutyl)-4-oxo-N-(pyridin-2-ylmethyl)-10-oxa-3-azatricyclo[521

    Medicinal Chemistry: This compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Materials Science: Its unique structure may make it useful in the development of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: The compound could be used as a probe to study various biological processes, particularly those involving its molecular targets.

Mechanism of Action

The mechanism by which (1R,7S)-N-methyl-3-(3-methylbutyl)-4-oxo-N-(pyridin-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bromomethyl methyl ether: A compound with a similar ether linkage.

Uniqueness

What sets (1R,7S)-N-methyl-3-(3-methylbutyl)-4-oxo-N-(pyridin-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide apart from these similar compounds is its unique tricyclic structure and the specific functional groups attached to it. This combination of features may confer unique properties, such as enhanced stability or specific reactivity, making it valuable for certain applications.

Properties

IUPAC Name

(1R,7S)-N-methyl-3-(3-methylbutyl)-4-oxo-N-(pyridin-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-14(2)8-11-24-13-21-9-7-16(27-21)17(18(21)20(24)26)19(25)23(3)12-15-6-4-5-10-22-15/h4-7,9-10,14,16-18H,8,11-13H2,1-3H3/t16-,17?,18?,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNVZXRQLLWTRE-RJPLPAITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC23C=CC(O2)C(C3C1=O)C(=O)N(C)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCN1C[C@]23C=C[C@H](O2)C(C3C1=O)C(=O)N(C)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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